GNE-7915

描述

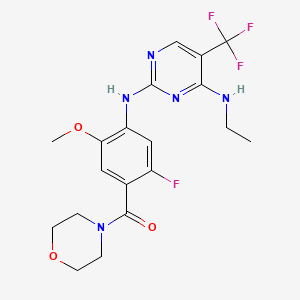

Structure

3D Structure

属性

IUPAC Name |

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFLWTZSJYBCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-7915: A Technical Guide to Brain Penetrance and Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the brain penetrance and distribution of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to support further research and development in neurodegenerative diseases.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic and physicochemical properties of this compound, focusing on its ability to penetrate and distribute within the central nervous system (CNS).

Table 1: In Vivo Brain Penetration and Distribution of this compound

| Parameter | Species | Dose & Route | Value | Reference |

| Unbound CSF/Plasma Ratio | Rat | 0.5 mg/kg, i.v. | 0.6 | [1] |

| Peak Brain Concentration | Mouse | 100 mg/kg, s.c. | ~400 ng/mL (~0.9 µM) | |

| Peak Serum Concentration | Mouse | 100 mg/kg, s.c. | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | |

| Time to Peak Concentration (Brain) | Mouse | 100 mg/kg, s.c. | 1 hour | |

| Time to Peak Concentration (Serum) | Mouse | 100 mg/kg, s.c. | 1 hour |

Table 2: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| LRRK2 IC50 | 9 nM | [2] |

| LRRK2 Ki | 1 nM | [2] |

| Kinase Selectivity | >50% inhibition of only TTK out of 187 kinases at 0.1 µM | [2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 443.40 g/mol | [3] |

| Chemical Formula | C19H21F4N5O3 | [3] |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vivo Rodent Pharmacokinetic (PK) Study for Brain Penetrance Assessment

This protocol outlines the steps to determine the concentration-time profile of this compound in the plasma and brain of rodents.

Objective: To quantify the brain and plasma concentrations of this compound over time following systemic administration.

Materials:

-

This compound

-

Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 50% water)

-

Male CD-1 mice (or other appropriate rodent strain)

-

Dosing syringes and needles (for subcutaneous or oral administration)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for brain extraction

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Dosing:

-

Acclimate animals for at least 3 days prior to the study.

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer a single dose of this compound (e.g., 100 mg/kg) to a cohort of mice via the desired route (e.g., subcutaneous).

-

-

Sample Collection:

-

At predetermined time points (e.g., 1, 6, and 24 hours post-dose), euthanize a subset of animals (n=3 per time point).

-

Collect blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood at 4°C to separate plasma.

-

Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.

-

Carefully dissect the whole brain and rinse with cold saline.

-

Weigh the brain tissue and snap-freeze in liquid nitrogen.

-

Store plasma and brain samples at -80°C until analysis.

-

-

Sample Preparation and Analysis:

-

Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge and collect the supernatant for LC-MS/MS analysis.

-

Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on the brain homogenate as described for plasma.

-

LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound. The analysis should include a standard curve and quality control samples.

-

-

Data Analysis:

-

Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g).

-

Plot the mean concentration-time profiles for both plasma and brain.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

-

Determine the brain-to-plasma concentration ratio at each time point.

-

In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells

This assay determines if this compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.

Objective: To assess the potential for P-gp-mediated efflux of this compound.

Materials:

-

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium and supplements

-

This compound

-

A known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil) as controls

-

Hanks' Balanced Salt Solution (HBSS)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Seeding:

-

Culture MDCK-MDR1 cells according to standard protocols.

-

Seed the cells onto the apical side of the Transwell inserts at an appropriate density.

-

Allow the cells to form a confluent monolayer with tight junctions over 3-5 days.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Prepare dosing solutions of this compound in HBSS at the desired concentration (e.g., 10 µM).

-

Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

-

Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-A) / Papp (A-B)

-

-

An efflux ratio greater than 2 is generally considered indicative of active efflux.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound's brain penetrance.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Key factors governing the passage of this compound across the blood-brain barrier.

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]

- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-7915: A Technical Guide to its Inhibition of LRRK2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and quantitative effects of GNE-7915, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections provide a comprehensive overview of this compound's inhibitory properties, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Core Efficacy of this compound on LRRK2

This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2.[1] It functions as a Type I kinase inhibitor, binding to the ATP pocket of LRRK2 in its active-like conformation.[2][3] This binding competitively inhibits the kinase activity of LRRK2, thereby preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.[2][4] The development of this compound was a significant step in creating tool compounds to probe the physiological and pathological roles of LRRK2, a key target in Parkinson's disease research.[1][5]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on LRRK2 has been quantified through various biochemical and cellular assays. The key metrics, IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant), demonstrate its nanomolar efficacy.

| Parameter | Value | Assay Type | Notes |

| IC50 | 9 nM | Cellular | Measures the inhibition of LRRK2 autophosphorylation in a cellular context.[6] |

| Ki | 1 nM | Biochemical | Represents the inhibitor binding affinity in a purified enzyme assay.[7][8] |

| Cellular IC50 | 9 nM | pLRRK2 | Specifically measures the dephosphorylation of LRRK2 in response to this compound.[7] |

| pS1292 LRRK2 IC50 | ~10 nM | Proximity Ligation Assay | Determined in HEKG2019S/G2019S cells, measuring autophosphorylation at Serine 1292.[9] |

| pThr73-Rab10 IC50 | ~10 nM | Proximity Ligation Assay | Determined in HEKG2019S/G2019S cells, measuring the phosphorylation of the LRRK2 substrate Rab10 at Threonine 73.[9] |

Signaling Pathway and Mechanism of Action

Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, with many of these mutations leading to enhanced kinase activity.[10] LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are involved in vesicular trafficking.[7] The pathogenic effects of LRRK2 mutations are believed to be mediated, at least in part, by this aberrant kinase activity. This compound, by blocking the ATP-binding site, directly counteracts this hyperphosphorylation.

Caption: LRRK2 signaling and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on LRRK2 phosphorylation.

Biochemical LRRK2 Kinase Assay (ADP-Glo™)

This protocol is adapted from established luminescent kinase assays used to measure the activity of purified LRRK2 and the inhibitory effect of compounds like this compound.[2][11]

Objective: To determine the IC50 value of this compound by measuring its inhibition of purified LRRK2 kinase activity.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated correlates with the amount of ADP produced.

Materials:

-

Purified LRRK2 enzyme (e.g., LRRK2RCKWm construct).[4]

-

LRRK2 substrate (e.g., LRRKtide peptide).

-

This compound compound.

-

ATP.

-

LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well low-volume plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO. The final concentration in the assay should typically range from 1 pM to 10 µM.

-

Reagent Preparation:

-

Dilute the purified LRRK2 enzyme and substrate in LRRK2 Kinase Buffer to the desired working concentrations.

-

Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for LRRK2.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µl of the this compound serial dilution or 5% DMSO (for control wells) to the appropriate wells.

-

Add 2 µl of the diluted LRRK2 enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[11]

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular LRRK2 Autophosphorylation Assay (Proximity Ligation Assay)

This protocol describes a method to quantify the inhibition of LRRK2 autophosphorylation (at Ser1292) and substrate phosphorylation (Rab10 at Thr73) in a cellular context using a proximity ligation assay (PLA).[9]

Objective: To determine the cellular IC50 of this compound by measuring its effect on LRRK2 phosphorylation in situ.

Principle: PLA allows for the detection of post-translational modifications, such as phosphorylation, on a target protein within a cell. Primary antibodies recognizing the target protein (LRRK2) and its phosphorylated form (pS1292-LRRK2) are used. If these two antibodies are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated and amplified, generating a fluorescent signal that can be quantified.

Materials:

-

HEK293 cells expressing LRRK2 (e.g., CRISPR/Cas9 genome-edited HEKG2019S/G2019S cells).[9]

-

This compound compound.

-

Cell culture medium and reagents.

-

Primary antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-LRRK2.

-

Duolink® In Situ PLA® Probes (anti-Rabbit MINUS, anti-Mouse PLUS).

-

Duolink® In Situ Detection Reagents.

-

Microscope slides or imaging plates.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Plate HEKG2019S/G2019S cells on coverslips or in imaging plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a range of this compound concentrations for 24 hours.[9]

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Proximity Ligation Assay:

-

Blocking: Block the cells with the blocking solution provided in the Duolink® kit for 1 hour at 37°C.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody cocktail (anti-pS1292-LRRK2 and anti-LRRK2) overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS) for 1 hour at 37°C.

-

Ligation: Wash and add the ligation solution. Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the amplification solution containing fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C.

-

-

Imaging and Analysis:

-

Wash the cells and mount the coverslips.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of fluorescent PLA signals per cell using image analysis software.

-

-

Data Analysis:

-

Normalize the PLA signal to the vehicle-treated control.

-

Plot the normalized signal against the this compound concentration to determine the cellular IC50.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a LRRK2 inhibitor like this compound, from initial biochemical screening to cellular validation.

Caption: Workflow for LRRK2 inhibitor evaluation.

References

- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor this compound - Yorodumi [pdbj.org]

- 4. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

GNE-7915: A Technical Guide to its Role in Modulating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Emerging evidence has positioned LRRK2 as a critical regulator of neuroinflammatory processes, particularly within microglia, the resident immune cells of the central nervous system. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of neuroinflammation, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of LRRK2 inhibition in neurodegenerative and neuroinflammatory disorders.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for LRRK2, a large, multi-domain protein with both kinase and GTPase activity.[1][2][3] Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, and the kinase activity of the LRRK2 protein is implicated in the pathophysiology of this and other neurodegenerative conditions. A key feature of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system effects of LRRK2 inhibition.[1][4]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and activity in various assay formats.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 9 nM | LRRK2 Kinase Assay | [1][3][5] |

| Ki | 1 nM | LRRK2 Biochemical Assay | [1][2] |

| Cellular IC50 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells | [1] |

| In Vivo Brain IC50 | 7 nM | Mouse model | [6] |

| Cellular Ki | 9 nM | Against pLRRK2 | [7] |

| In Vivo IC50 | 20 nM | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice (hLRRK2 G2019S) | [8] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration | Dose | Key Findings | Reference |

| Rat | Intravenous (i.v.) | 0.5 mg/kg | CSF/plasma unbound ratio = 0.6 | [6] |

| Mouse | Subcutaneous (s.c.) | 100 mg/kg | Peak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours. Significant inhibition of LRRK2 kinase activity in the lung dissipated by 72 hours post-injection. | [9] |

| Mouse | Oral (p.o.) | 50 mg/kg | Concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice (hLRRK2 G2019S). | [1] |

| Cynomolgus Monkey | Not Specified | Not Specified | Preclinical studies have progressed to this species. | [10] |

Role in Neuroinflammation: The LRRK2-NFATc2 Signaling Pathway

Recent studies have elucidated a critical signaling pathway in microglia through which LRRK2 mediates neuroinflammation. This pathway is initiated by extracellular α-synuclein, a protein implicated in several neurodegenerative diseases, which acts as a ligand for Toll-like receptor 2 (TLR2) on the microglial surface.[11][12][13] Activation of TLR2 leads to the recruitment and activation of LRRK2.[11][12][13] Subsequently, activated LRRK2 phosphorylates the transcription factor Nuclear Factor of Activated T-cells, cytoplasmic 2 (NFATc2).[11][12][13] This phosphorylation event triggers the translocation of NFATc2 from the cytoplasm to the nucleus, where it promotes the transcription of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13] this compound, by inhibiting the kinase activity of LRRK2, blocks the phosphorylation of NFATc2, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.

Caption: LRRK2-NFATc2 signaling pathway in microglia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and its role in neuroinflammation.

In Vitro LRRK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide (or other suitable substrate)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate-reading luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[14]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.[14]

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Caption: ADP-Glo™ LRRK2 Kinase Assay Workflow.

Cellular LRRK2 Phosphorylation Assay (LanthaScreen™ TR-FRET Assay)

This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Materials:

-

Cells expressing GFP-tagged LRRK2 (e.g., HEK293 or SH-SY5Y)

-

This compound or other test compounds

-

LanthaScreen™ LRRK2 [pSer935] Cellular Assay Kit (Thermo Fisher Scientific)

-

384-well assay plates

-

TR-FRET compatible plate reader

Protocol:

-

Cell Plating: Seed cells expressing GFP-LRRK2 into a 384-well plate and culture overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (control) for 60-90 minutes at 37°C.[15]

-

Cell Lysis and Antibody Incubation: Add 6X Lysis Buffer containing a Terbium (Tb)-labeled anti-pSer935 LRRK2 antibody directly to the wells.[15]

-

Incubation: Incubate the plate at room temperature for a specified time to allow for cell lysis and antibody binding.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader capable of measuring emissions at 495 nm (Tb donor) and 520 nm (GFP acceptor).

-

Data Analysis: Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates inhibition of LRRK2 phosphorylation. Determine the IC50 value for this compound.

Caption: LanthaScreen™ pSer935 LRRK2 Cellular Assay Workflow.

In Vivo Mouse Model of Neuroinflammation

This protocol describes the administration of this compound to mice to assess its effects on neuroinflammation.

Materials:

-

Mice (e.g., C57BL/6 or transgenic models like BAC hLRRK2 G2019S)

-

This compound

-

Vehicle for this compound (e.g., as specified by the supplier for in vivo use)

-

Lipopolysaccharide (LPS) or α-synuclein pre-formed fibrils (PFFs) to induce neuroinflammation

-

Equipment for animal dosing (oral gavage or subcutaneous injection)

-

Tissue collection and processing supplies (for brain, serum, etc.)

-

ELISA kits for cytokine measurement (TNF-α, IL-6)

-

Immunohistochemistry reagents

Protocol:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Induction of Neuroinflammation: Administer LPS or α-synuclein PFFs via intracerebral or systemic injection to induce a neuroinflammatory response.

-

This compound Administration:

-

Tissue Collection: At a designated time point post-treatment (e.g., 24 hours), euthanize the mice and collect brain tissue and blood.

-

Tissue Processing:

-

Brain: Homogenize one hemisphere for biochemical analysis (e.g., Western blot for pLRRK2, ELISA for cytokines). Fix the other hemisphere for immunohistochemical analysis (e.g., staining for microglial markers like Iba1).

-

Blood: Process to collect serum for systemic cytokine analysis.

-

-

Data Analysis:

-

Quantify cytokine levels in brain homogenates and serum using ELISA.

-

Assess microglial activation and morphology via immunohistochemistry.

-

Measure pLRRK2 levels in brain tissue to confirm target engagement.

-

Caption: In Vivo Neuroinflammation Model Workflow.

Conclusion

This compound is a powerful research tool for investigating the role of LRRK2 in both normal physiology and disease states. Its brain-penetrant nature and high potency make it particularly valuable for studying the impact of LRRK2 inhibition on neuroinflammatory processes within the central nervous system. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of targeting the LRRK2-NFATc2 signaling pathway with this compound and other LRRK2 inhibitors. The continued investigation into the intricate mechanisms of neuroinflammation and the development of selective modulators like this compound hold significant promise for the future treatment of a range of neurodegenerative disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. LRRK2 mediates microglial neurotoxicity via NFATc2 in rodent models of synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRRK2-NFATc2 Pathway Associated with Neuroinflammation May Be a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.de [promega.de]

- 15. tools.thermofisher.com [tools.thermofisher.com]

On-Target Effects of GNE-7915: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. The kinase activity of LRRK2 is implicated in the pathophysiology of PD, and its inhibition is a promising strategy for disease-modifying therapies. This technical guide provides a comprehensive overview of the on-target effects of this compound, detailing its biochemical and cellular activity, kinase selectivity, and in vivo efficacy. The information presented is intended to support researchers and drug development professionals in their investigation of LRRK2-targeted therapeutics.

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency against LRRK2 in both biochemical and cellular assays. This high potency is crucial for achieving therapeutic efficacy at tolerable doses.

| Parameter | Value | Assay Type | Reference |

| Ki | 1 nM | Cell-free kinase assay | [1][3] |

| IC50 | 9 nM | Cell-free kinase assay | [1][2][3] |

| Cellular IC50 | Single-digit nM | Cellular LRRK2 activity assay | [2] |

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. This compound has been extensively profiled against a broad panel of kinases and has shown a high degree of selectivity for LRRK2.

| Kinase Panel | Number of Kinases | This compound Concentration | Significant Off-Target Hits (>50% inhibition/displacement) | Reference |

| Invitrogen Kinase Profiling | 187 | 0.1 µM | TTK | [2] |

| DiscoverX KinomeScan | 392 | 0.1 µM | 10 kinases with >50% probe displacement; only LRRK2, TTK, and ALK with >65% displacement | [2] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function. This results in the phosphorylation of downstream substrates, including a subset of Rab GTPases (e.g., Rab10, Rab12), which are involved in vesicular trafficking. This compound, as a Type I kinase inhibitor, binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Workflow for Assessing this compound On-Target Effects

A typical workflow to investigate the on-target effects of this compound involves a series of in vitro and in vivo experiments to confirm its potency, selectivity, and efficacy in a biological context.

Caption: Workflow for this compound on-target effect validation.

Experimental Protocols

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay for LRRK2

This assay quantifies ADP produced during the kinase reaction, which is proportional to kinase activity.

-

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of LRRK2 enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

-

Incubate at room temperature for a defined period (e.g., 120 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values from the dose-response curve.

-

2. LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET assay measures the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.

-

Materials:

-

LRRK2 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound

-

Kinase Buffer

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of a pre-mixed solution of LRRK2 kinase and Eu-anti-Tag antibody.

-

Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and determine IC₅₀ values.

-

Kinase Selectivity Profiling

DiscoverX KINOMEscan® Competitive Binding Assay (Representative Protocol)

This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

-

Principle: Kinases are fused to a T7 phage, and binding to an immobilized ligand is quantified by qPCR of the phage DNA. This compound competes with the immobilized ligand, reducing the amount of phage-fused kinase captured on the solid support.

-

Procedure Outline:

-

A proprietary, immobilized, active-site directed ligand is prepared on a solid support.

-

A panel of DNA-tagged kinases is prepared.

-

This compound is incubated with the kinase panel.

-

The mixture is then applied to the immobilized ligand.

-

After an incubation period, unbound kinases are washed away.

-

The amount of bound kinase is determined by quantifying the associated DNA tag using qPCR.

-

Results are typically expressed as percent of control, where the control is the binding in the absence of the test compound.

-

Cellular Assays

Western Blot for LRRK2 and Rab10 Phosphorylation

This method is used to assess the on-target effect of this compound in a cellular context by measuring the phosphorylation status of LRRK2 (autophosphorylation at Ser1292) and its substrate Rab10 (at Thr73).

-

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2 G2019S)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pS1292-LRRK2, anti-LRRK2, anti-pT73-Rab10, anti-Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates (e.g., using a BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Studies

Efficacy of this compound in a LRRK2 G2019S Transgenic Mouse Model (Representative Protocol)

This protocol outlines a typical in vivo study to assess the ability of this compound to inhibit LRRK2 kinase activity in the brain of a relevant animal model.

-

Animal Model: LRRK2 G2019S BAC transgenic mice.

-

This compound Formulation and Administration:

-

Formulate this compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).

-

Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[3]

-

-

Experimental Procedure:

-

Acclimatize animals to the housing conditions.

-

Administer a single dose of this compound or vehicle to different cohorts of mice.

-

At various time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals and collect brain tissue (e.g., striatum, cortex) and blood.

-

Process brain tissue for Western blot analysis of pLRRK2 and pRab10 as described in the cellular assay protocol.

-

Process blood to obtain plasma or serum for pharmacokinetic analysis.

-

-

Pharmacokinetic Analysis (LC-MS/MS):

-

Extract this compound from plasma/serum and brain homogenates using protein precipitation or liquid-liquid extraction.

-

Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound.

-

Correlate the brain and plasma concentrations of this compound with the observed pharmacodynamic effect (inhibition of LRRK2 and Rab10 phosphorylation).

-

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 kinase activity in cellular and in vivo models of Parkinson's disease. Its high potency and selectivity, combined with its brain-penetrant properties, make it a benchmark compound for the development of novel LRRK2-targeted therapies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other LRRK2 inhibitors. It is important to note that while this compound has demonstrated significant on-target efficacy, preclinical studies in non-human primates have revealed on-target liabilities, such as the accumulation of lamellar bodies in the lungs, which is a consideration for the clinical translation of LRRK2 inhibitors. Further research is necessary to fully understand the long-term consequences of LRRK2 inhibition and to develop therapeutic strategies that maximize efficacy while minimizing potential side effects.

References

GNE-7915 and its Impact on Lysosomal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease. Emerging evidence has highlighted the critical role of LRRK2 in regulating lysosomal function. The lysosome is a key cellular organelle responsible for degradation and recycling of cellular waste, and its dysfunction is a central feature in the pathophysiology of several neurodegenerative disorders, including PD and lysosomal storage diseases. This technical guide provides an in-depth overview of the impact of this compound on lysosomal function, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The Role of LRRK2 in Lysosomal Homeostasis

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. Through its kinase activity, LRRK2 influences a range of lysosomal processes, including:

-

Autophagy: LRRK2 has been shown to modulate autophagic flux, the process of capturing and delivering cytoplasmic content to the lysosome for degradation.[1][2]

-

Lysosomal Trafficking and Positioning: LRRK2-mediated phosphorylation of Rab GTPases, such as Rab8a, Rab10, and Rab12, affects the trafficking of vesicles to and from the lysosome, as well as the positioning of lysosomes within the cell.[3][4]

-

Lysosomal pH and Enzyme Activity: LRRK2 activity can influence the luminal pH of lysosomes and the function of key lysosomal enzymes like glucocerebrosidase (GCase).

Dysregulation of these processes due to aberrant LRRK2 activity can lead to the accumulation of cellular debris and damaged organelles, contributing to cellular toxicity and neurodegeneration.

Quantitative Impact of this compound on Lysosomal Function

The inhibition of LRRK2 kinase activity by this compound has been shown to modulate several aspects of lysosomal function. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on the Lysosomal Lipid Biomarker di-22:6-Bis(monoacylglycerol)phosphate (BMP)

| Species | Treatment | Biomarker | Change | Reference |

| Non-human primate | This compound | Urinary di-22:6-BMP | Reduced | [5] |

Table 2: Effect of Long-Term this compound Treatment on LRRK2 Substrate Phosphorylation and α-Synuclein Oligomers in LRRK2R1441G Mutant Mice

| Tissue | Parameter | Vehicle-treated Mutant (vs. WT) | This compound-treated Mutant (vs. Vehicle-treated Mutant) | Reference |

| Lung | pRab10 levels | ↑ 163% (p < 0.01) | ↓ 73% (p < 0.01) | [6][7] |

| Lung | pRab12 levels | ↑ 17% (p < 0.01) | ↓ 24% (p < 0.01) | [6][7] |

| Striatum | α-Synuclein oligomer levels | Higher (p < 0.01) | Reduced | [6][7] |

Signaling Pathways

The mechanism by which this compound impacts lysosomal function is primarily through the inhibition of LRRK2's kinase activity, which in turn affects the phosphorylation state of its Rab GTPase substrates.

Caption: this compound inhibits LRRK2 kinase activity, impacting lysosomal function.

The diagram above illustrates the central role of LRRK2 in phosphorylating Rab GTPases. This compound directly inhibits this activity. Under conditions of lysosomal stress, LRRK2 is activated, leading to increased phosphorylation of Rab proteins. These phosphorylated Rabs then recruit effector proteins like JIP4 and EHBP1/EHBP1L1 to the lysosomal membrane, which in turn regulate various aspects of lysosomal homeostasis, including trafficking and positioning.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on lysosomal function.

Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP)

This protocol is a representative method for the analysis of urinary lipids, as would have been used in the non-human primate studies with this compound.

Caption: Workflow for urinary BMP measurement.

Methodology:

-

Sample Preparation: Urine samples are thawed and centrifuged to remove particulates. A known amount of an internal standard (e.g., a deuterated version of the BMP species of interest) is added to each sample for accurate quantification.

-

Lipid Extraction: Lipids are extracted from the urine using a liquid-liquid extraction method, typically with a mixture of chloroform and methanol. This separates the lipids from the aqueous components of the urine.

-

Sample Concentration: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and then reconstituted in a small volume of a solvent compatible with the analytical instrumentation.

-

LC-MS/MS Analysis: The extracted lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The different BMP species are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Analysis of LRRK2 Substrate (Rab) Phosphorylation

This protocol outlines a typical workflow for quantifying the phosphorylation of LRRK2 substrates in tissue samples, as performed in the mouse studies with this compound.[6][7]

Caption: Workflow for Rab phosphorylation analysis.

Methodology:

-

Tissue Lysis: Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated form of the Rab protein of interest (e.g., anti-phospho-Rab10) and an antibody against the total Rab protein. This is followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Signal Detection and Quantification: The signal from the antibodies is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated and total Rab proteins is quantified using densitometry software. The ratio of the phosphorylated Rab to the total Rab protein is then calculated to determine the relative level of phosphorylation.

Conclusion

This compound, as a potent LRRK2 inhibitor, demonstrates a clear impact on lysosomal function. By reducing the phosphorylation of LRRK2's Rab GTPase substrates, this compound can modulate lysosomal lipid composition and potentially restore lysosomal homeostasis in disease states characterized by LRRK2 hyperactivity. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the LRRK2-lysosome axis in neurodegenerative diseases. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated LRRK2 inhibition on the complex network of lysosomal processes.

References

- 1. Mutations in LRRK2 potentiate age-related impairment of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unife.it [iris.unife.it]

- 3. Lysosomal positioning regulates Rab10 phosphorylation at LRRK2+ lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 and Lipid Pathways: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNE-7915 Protocol for In Vivo Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[3] this compound serves as a critical tool for in vivo rodent studies to investigate the pharmacological effects of LRRK2 inhibition in both physiological and pathological contexts. This document provides detailed application notes and protocols for the use of this compound in such studies.

Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of LRRK2 in its active conformation.[4][5][6] This binding competitively inhibits the kinase activity of LRRK2, preventing the phosphorylation of its downstream substrates.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[7][8][9] Pathogenic mutations in LRRK2 often lead to hyper-activation of its kinase domain. This compound, by inhibiting this kinase activity, can modulate these downstream pathways.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo rodent studies.

| Parameter | Value | Species | Reference |

| In Vitro Potency | |||

| IC50 | 9 nM | N/A | [1] |

| Ki | 1 nM | N/A | [1] |

| In Vivo Brain IC50 | 7 nM | Mouse | [10] |

| Pharmacokinetics (Mouse) | |||

| Dosage | 100 mg/kg | Mouse | [4][11] |

| Administration Route | Subcutaneous (s.c.) | Mouse | [4][11] |

| Peak Serum Concentration (1h) | ~15,000 ng/mL | Mouse | [4] |

| Peak Brain Concentration (1h) | ~4,000 ng/g | Mouse | [4] |

| Time Post-Injection (100 mg/kg s.c.) | Serum Concentration (ng/mL) | Brain Concentration (ng/g) |

| 1 hour | ~15,000 | ~4,000 |

| 6 hours | ~10,000 | ~3,000 |

| 24 hours | ~2,000 | ~1,000 |

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation and administration of this compound for in vivo rodent studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Syringes and needles (appropriate gauge for subcutaneous injection, e.g., 27-30G)

Vehicle Formulations:

Several vehicle formulations can be used for this compound. The choice of vehicle may depend on the desired route of administration and solubility.

-

Formulation 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[12]

-

Formulation 2 (Suspension): 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires ultrasonication.[12]

-

Formulation 3 (for oral gavage): 10% DMSO, 90% Corn Oil.[12]

Preparation Protocol (using Formulation 1):

-

Weigh the required amount of this compound powder.

-

Dissolve the this compound powder in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Add saline to the final volume and vortex thoroughly.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[12]

-

Prepare the formulation fresh on the day of use.

Administration Protocol (Subcutaneous):

-

Gently restrain the mouse.

-

Lift the loose skin on the back of the neck to form a tent.

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Inject the this compound formulation slowly.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

Caption: Experimental Workflow for this compound In Vivo Rodent Studies.

Assessment of LRRK2 Kinase Activity in Rodent Brain

This protocol describes a method to assess the in vivo target engagement of this compound by measuring the phosphorylation of LRRK2 substrates in the rodent brain.

Biomarkers:

-

Phosphorylated Rab10 (pRab10) at Threonine 73

-

Phosphorylated Rab12 (pRab12) at Serine 106

These are bona fide in vivo substrates of LRRK2, and their phosphorylation levels reflect LRRK2 kinase activity.[4]

Experimental Design (Example):

-

Animals: Wild-type or transgenic mice (e.g., LRRK2-G2019S).

-

Treatment Groups:

-

Vehicle control

-

This compound (e.g., 100 mg/kg, s.c.)

-

-

Time Points: Collect tissues at various time points post-injection (e.g., 1, 6, 24, 72 hours) to assess the duration of target engagement.

Procedure:

-

Administer this compound or vehicle to the animals as described in Protocol 1.

-

At the designated time points, euthanize the animals and rapidly dissect the brain.

-

Isolate the brain region of interest (e.g., striatum, cortex).

-

Homogenize the tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates.

-

Analyze the levels of pRab10, total Rab10, pRab12, and total Rab12 by Western blotting or other quantitative immunoassays.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of LRRK2 inhibition.

Expected Outcome:

Administration of this compound is expected to cause a significant and time-dependent decrease in the levels of pRab10 and pRab12 in the brain, indicating successful target engagement and inhibition of LRRK2 kinase activity.[4]

Long-Term this compound Treatment Protocol

This protocol is adapted from a study that investigated the long-term effects of LRRK2 inhibition.[4][11]

Experimental Design:

-

Animals: 14-month-old LRRK2 R1441G mutant mice and wild-type littermates.[11]

-

Treatment:

-

Endpoint Analysis:

-

Biomarkers: Assess pRab10 and pRab12 levels in brain and peripheral tissues (e.g., lung) 24 hours after the final dose.

-

Pathology: Analyze levels of α-synuclein oligomers and phosphorylated α-synuclein (pSer129) in the brain.[11]

-

Safety: Monitor for any adverse effects, including changes in body weight, mortality, and histopathological examination of organs such as the lung and kidney.[11]

-

Rationale:

This long-term protocol allows for the investigation of the sustained effects of LRRK2 inhibition on disease-related pathology and potential long-term safety. The twice-weekly dosing regimen is designed to provide intermittent but significant LRRK2 inhibition.[4]

Conclusion

This compound is a valuable research tool for elucidating the role of LRRK2 in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo rodent studies. Careful consideration of the experimental design, including appropriate controls, dose, route of administration, and endpoints, is crucial for obtaining meaningful and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 9. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cell-Based Assay Design Using GNE-7915

For Researchers, Scientists, and Drug Development Professionals

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate LRRK2 signaling.

Introduction to this compound

This compound effectively inhibits LRRK2 kinase activity, making it a valuable tool for studying the cellular functions of LRRK2 and for screening potential therapeutic compounds.[1][2] It exhibits high selectivity for LRRK2 over a wide range of other kinases.[3][4] Understanding the cellular activity of LRRK2 and the effect of its inhibitors is crucial for developing treatments for LRRK2-associated neurodegenerative diseases.

Quantitative Data

The following tables summarize the in vitro and in-cell potency and selectivity of this compound.

Table 1: Potency of this compound against LRRK2

| Parameter | Value | Assay Conditions | Reference |

| Ki | 1 nM | Biochemical assay | [1] |

| IC50 | 9 nM | Biochemical assay | [1][2] |

| Cellular IC50 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells | [1] |

| in vivo IC50 | 20 nM | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S | [5] |

Table 2: Potency of this compound against LRRK2 Mutants

| LRRK2 Mutant | IC50 | Cell Line | Reference |

| G2019S | 2.2 nM (JH-II-127, a derivative) | Not Specified | [4] |

| A2016T | 47.7 nM (JH-II-127, a derivative) | Not Specified | [4] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel | Number of Kinases Screened | Significant Off-Target Hits (>50% inhibition/displacement) | Concentration | Reference |

| Invitrogen Kinase Profiling | 187 | TTK | 0.1 µM | [4] |

| DiscoverX KinomeScan | 392 | 10 kinases with >50% probe displacement (LRRK2, TTK, and ALK with >65%) | 0.1 µM | [3] |

Signaling Pathways and Experimental Workflow

To effectively utilize this compound, it is essential to understand the LRRK2 signaling pathway and the workflow of a typical cell-based assay.

Experimental Protocols

Here are detailed protocols for common cell-based assays to measure LRRK2 kinase activity inhibition by this compound.

Protocol 1: Western Blot for Phospho-Rab10 (pThr73)

This protocol is adapted from methodologies used to assess LRRK2 substrate phosphorylation.[6][7][8]

1. Cell Culture and Treatment: a. Seed HEK293T or SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. d. Run the gel according to the manufacturer's recommendations.

5. Western Blotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against phospho-Rab10 (Thr73) and total Rab10 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Develop the blot using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to total Rab10 and the loading control.

Protocol 2: Proximity Ligation Assay (PLA) for LRRK2 pS1292 Autophosphorylation

This protocol provides a method for the in situ detection of LRRK2 autophosphorylation.[9][10][11][12]

1. Cell Culture and Fixation: a. Seed cells (e.g., HEK293 cells with LRRK2 mutations like G2019S) on coverslips in a 24-well plate. b. Treat with this compound as described in Protocol 1. c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash three times with PBS.

2. Permeabilization and Blocking: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block with a blocking solution (provided in most commercial PLA kits) for 1 hour at 37°C.

3. Primary Antibody Incubation: a. Incubate the cells with two primary antibodies from different species that target total LRRK2 and phospho-S1292 LRRK2, respectively. The incubation should be carried out overnight at 4°C.

4. PLA Probe Ligation and Amplification: a. Wash the cells with the provided wash buffer. b. Incubate with the PLA probes (secondary antibodies with attached DNA oligonucleotides) for 1 hour at 37°C. c. Wash again and then add the ligation solution. Incubate for 30 minutes at 37°C to join the two DNA oligonucleotides. d. Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.

5. Imaging and Analysis: a. Wash the coverslips and mount them on microscope slides with a mounting medium containing DAPI. b. Visualize the PLA signals as fluorescent dots using a fluorescence or confocal microscope. c. Quantify the number of PLA signals per cell using image analysis software.

Conclusion

This compound is a critical tool for investigating the role of LRRK2 in cellular processes and for the development of novel therapeutics for Parkinson's disease. The protocols outlined above provide robust methods for assessing the inhibitory activity of this compound on LRRK2 in a cellular context. Careful experimental design and adherence to these protocols will enable researchers to generate reliable and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Biochemicals - CAT N°: 16252 [bertin-bioreagent.com]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]

- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-7915 Administration in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in non-human primate (NHP) models. The information is compiled from preclinical toxicology and pharmacology studies, offering insights into dosing, formulation, observed effects, and relevant experimental protocols.

Introduction to this compound and its Application in NHP Studies

This compound is a brain-penetrant LRRK2 inhibitor that has been evaluated in non-human primates to understand its safety and pharmacological profile. As mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, inhibitors like this compound are of high interest for therapeutic development. NHP studies are critical for assessing potential on-target and off-target effects in a translational species before human clinical trials.

The primary finding from repeat-dose studies in macaques, cynomolgus, and rhesus monkeys is the induction of a mild and reversible cytoplasmic vacuolation of type II pneumocytes in the lungs.[1][2][3][4][5][6][7][8][9] This effect is considered "on-target," meaning it is a direct consequence of LRRK2 kinase inhibition.[1][4][6][8] Importantly, these histological changes have not been associated with measurable deficits in pulmonary function.[2][4][5][9]

Quantitative Data Summary

The following tables summarize the dosing and key findings from various studies of this compound in non-human primates.

Table 1: this compound Dosing Regimens in Non-Human Primates

| Species | Dose | Dosing Regimen | Study Duration | Reference(s) |

| Macaques | 30 mg/kg | Twice daily (BID) | 2 weeks | [1][2][5] |

| Cynomolgus Monkeys | 65 mg/kg/day | Once daily | 7 days | [3][10] |

| Rhesus Monkeys | 22.5 mg/kg | Twice daily (BID) | 14 days | [3][10] |

Table 2: Pharmacokinetic Parameters of this compound in Non-Human Primates

| Species | Dose | Cmax | Tmax | AUC | Half-life | Reference(s) |

| Cynomolgus/Rhesus | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature |

Table 3: Summary of Key Observations in Non-Human Primates

| Finding | Description | Reversibility | Functional Consequence | Reference(s) |

| Pulmonary Histopathology | Mild cytoplasmic vacuolation of type II pneumocytes, accumulation of lamellar bodies. | Fully reversible after a 2-week dose-free period. | No measurable deficits in pulmonary function tests. | [1][2][3][4][5][6][7][8][9] |

| Biomarker Modulation | Decrease in urinary di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP). | Levels returned to baseline after a 13-day recovery period. | Indicates target engagement and lysosomal dysregulation. | [11] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to non-human primates. These are synthesized from best practices and available study details.

This compound Formulation for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage.

Materials:

-

This compound powder

-

Methylcellulose (400 cP)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

Procedure:

-

Prepare a 0.5% (w/v) methylcellulose solution. For 100 mL:

-

Heat approximately 30-40 mL of deionized water to 60-80°C.

-

In a separate beaker, weigh out 0.5 g of methylcellulose.

-

Slowly add the heated water to the methylcellulose while stirring to create a uniform dispersion.

-

Add cold deionized water to bring the final volume to 100 mL and continue stirring in a cold bath until the solution becomes clear and viscous.

-

-

Weigh the required amount of this compound powder for the desired concentration.

-

Slowly add the this compound powder to the 0.5% methylcellulose vehicle while stirring continuously to ensure a homogenous suspension.

-

Maintain stirring until the time of administration to prevent settling.

Oral Administration via Gavage

Procedure:

-

The non-human primate is appropriately restrained according to institutional animal care and use committee (IACUC) guidelines.

-

The dosing volume is calculated based on the most recent body weight of the animal.

-

The this compound suspension is drawn into a syringe fitted with a gavage tube of appropriate length and gauge for the size of the animal.

-

The gavage tube is gently inserted into the esophagus, and the suspension is administered.

-

The animal is monitored post-administration for any signs of distress.

Blood Sampling for Pharmacokinetic Analysis

Procedure:

-

Collect blood samples from a suitable vessel (e.g., femoral or saphenous vein) at predetermined time points. A typical schedule for a pharmacokinetic study would be: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Process the blood samples by centrifugation to separate plasma.

-

Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Lung Tissue Collection and Histopathology

Procedure:

-

At the scheduled necropsy, the lungs are carefully excised.

-

The lungs are infused with 10% neutral buffered formalin via the trachea to ensure proper fixation and prevent alveolar collapse.

-

The fixed lung tissue is then trimmed and processed for routine paraffin embedding.

-

Sections of 5 µm thickness are cut and stained with hematoxylin and eosin (H&E) for microscopic examination.

-

A board-certified veterinary pathologist evaluates the slides for any histopathological changes, with a focus on the morphology of type II pneumocytes.

Pulmonary Function Testing

While specific details from the this compound studies are limited, a general approach to pulmonary function testing in anesthetized NHPs can include:

-

Measurement of Arterial Blood Gases: To determine the PaO2/FiO2 (P/F) ratio as an indicator of oxygenation.

-

Respiratory Mechanics: Measurement of lung compliance and resistance using a ventilator.

-

These tests are typically performed at baseline and at the end of the treatment period to assess any functional changes in the lungs.

Urinary Biomarker Analysis (di-22:6-BMP)

Procedure:

-

Urine samples are collected from the animals at baseline and throughout the study.

-

Samples are stored at -80°C until analysis.

-

Urinary concentrations of di-22:6-BMP are measured using a validated UPLC-MS/MS method.[4]

-

Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Visualizations

LRRK2 Signaling Pathway and Inhibition

Caption: LRRK2 signaling pathway and mechanism of this compound inhibition.

Experimental Workflow for NHP Toxicology Study

References

- 1. Testing pulmonary physiology in ventilated non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung | Semantic Scholar [semanticscholar.org]

- 4. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]

- 5. LRRK2 kinase inhibitors induce a reversible effect in the lungs of non-human primates with no measurable pulmonary defi… [ouci.dntb.gov.ua]

- 6. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Application Note: Preparation of GNE-7915 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a GNE-7915 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and is a critical tool for research into Parkinson's disease and other neurodegenerative disorders.[1][2][3][4]

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibiting its kinase activity is a primary therapeutic strategy.[5][6] this compound serves as a vital research compound for studying LRRK2-mediated signaling pathways and for the preclinical evaluation of LRRK2 inhibition.[4][7] Accurate and consistent preparation of stock solutions is fundamental to ensuring reproducible experimental outcomes.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | [1][8] |

| Molecular Weight | 443.40 g/mol | [1][2][7][8] |

| Appearance | Crystalline solid / Solid powder | [2][8] |

| CAS Number | 1351761-44-8 | [1][2][8] |

| Solubility in DMSO | ≥22 mg/mL (approx. 50 mM) | [1][7] |

| Solubility in Water | Insoluble | [1][7] |

| Solubility in Ethanol | Insoluble | [1][8] |

Note: Solubility in DMSO can vary between suppliers, with some reporting values as high as 105 mg/mL.[9] It is recommended to consult the manufacturer's certificate of analysis. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]

This compound Signaling Pathway Inhibition

This compound acts by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity.[3][10] This prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases, which are involved in vesicular trafficking.[5]

References